molecular formula C16H22N2O8 B12860534 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Katalognummer: B12860534
Molekulargewicht: 370.35 g/mol
InChI-Schlüssel: OSCIFHWZEXEEIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound supplied with a high level of purity, suitable for research and development purposes . The compound is provided as a salt form, combining the organic base with oxalic acid, which can influence its solubility and stability . It is identified by the CAS Registry Number 1177313-61-9 . The molecular formula for this compound is C16H22N2O8, and it has a molecular weight of 370.35 g/mol . This substance is intended for research applications only and is not meant for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound as a building block or intermediate in various chemical syntheses, particularly in the development of more complex molecules for pharmaceutical and material science research. For detailed handling, storage, and safety information, please refer to the corresponding Material Safety Data Sheet (MSDS). Synonyms: 3-Methyl-N-(2-pyrrolidinylmethyl)aniline Dioxalate, 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, AKOS005143754, MFCD09832413 .

Eigenschaften

Molekularformel

C16H22N2O8

Molekulargewicht

370.35 g/mol

IUPAC-Name

3-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid

InChI

InChI=1S/C12H18N2.2C2H2O4/c1-10-4-2-5-11(8-10)14-9-12-6-3-7-13-12;2*3-1(4)2(5)6/h2,4-5,8,12-14H,3,6-7,9H2,1H3;2*(H,3,4)(H,5,6)

InChI-Schlüssel

OSCIFHWZEXEEIX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and physical properties of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

Introduction

The landscape of modern drug discovery is profoundly influenced by the exploration of novel small molecules that feature privileged structural motifs. Among these, N-aryl pyrrolidines are significant structural fragments found in a wide array of bioactive substances and approved pharmaceuticals.[1] Their unique three-dimensional architecture allows for precise interactions with biological targets. This guide focuses on a specific, yet representative, member of this class: 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate .

This document provides a comprehensive technical overview of its chemical structure, a plausible synthetic pathway, and a multi-technique framework for its complete physicochemical and structural characterization. The formation of a dioxalate salt is a critical aspect, as salt engineering is a fundamental strategy in drug development to enhance properties such as solubility, stability, and bioavailability, which are often suboptimal in the parent freebase. The insights and protocols herein are designed to serve as a robust reference for researchers engaged in the synthesis and characterization of novel aniline and pyrrolidine derivatives.[2][3]

Chemical Structure and Nomenclature

A molecule's identity and its potential interactions are fundamentally dictated by its structure. The title compound is an organic salt composed of a protonated organic base and two oxalate counter-anions.

Molecular Structure

The structure consists of the 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline cation , where the pyrrolidine nitrogen and the aniline nitrogen are protonated, balanced by two oxalate anions . The dioxalate form suggests that the amine freebase, which has two basic nitrogen centers, is fully protonated by oxalic acid, a dicarboxylic acid.

Caption: Ionic structure of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate.

Systematic Nomenclature
  • IUPAC Name: (2-​((3-​methylanilino)​methyl)​pyrrolidin-​1-​ium)​ oxalate — ethanedioic acid (1:1:1)

  • CAS Number (for similar structures): 83113-91-1 (parent dioxalate)[4]

  • Molecular Formula: C₁₂H₁₉N₂⁺ · C₂HO₄⁻ · C₂H₂O₄

  • Molecular Weight: 357.35 g/mol

Key Structural Features
  • 3-Methylaniline Moiety: An aromatic amine core. The methyl group at the meta-position influences the electronic properties and steric environment of the aniline nitrogen. Aryl groups generally diminish the basicity of the attached amine compared to aliphatic amines.[5]

  • Pyrrolidine Ring: A five-membered saturated aliphatic heterocycle.[6] The nitrogen within this ring is a secondary amine, which is typically more basic than the aromatic aniline nitrogen. This differential basicity is a key consideration in its chemistry.

  • Methylene Linker: A -CH₂- group that provides conformational flexibility, connecting the pyrrolidine and aniline fragments.

  • Dioxalate Counter-ions: Oxalic acid is a strong dicarboxylic acid capable of protonating both basic nitrogens. The presence of these ionic groups is expected to significantly increase the compound's melting point and confer solubility in polar solvents, particularly water.[7][8]

Synthesis and Salt Formation

The synthesis of N-aryl-substituted pyrrolidines can be achieved through various methods, with reductive amination being one of the most efficient approaches.[1] The subsequent salt formation is a standard acid-base reaction.

Proposed Synthetic Pathway

A logical and field-proven approach involves a two-step process: first, the synthesis of the freebase via reductive amination, followed by the precipitation of the dioxalate salt.

Caption: Proposed workflow for synthesis and salt formation.

Experimental Protocol: Dioxalate Salt Formation

This protocol describes a self-validating system for generating a high-purity salt, adapted from standard procedures for amine oxalate salt preparation.[7][9]

Objective: To convert the freebase of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline into its crystalline dioxalate salt to improve handling and aqueous solubility.

Materials:

  • 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline (1 equivalent)

  • Anhydrous Oxalic Acid (2.1 equivalents, slight excess to ensure complete protonation)

  • Isopropyl Alcohol (IPA), anhydrous

  • Diethyl Ether, anhydrous

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution of Acid: In an Erlenmeyer flask, dissolve 2.1 equivalents of anhydrous oxalic acid in a minimal volume of anhydrous IPA with gentle warming and stirring. Ensure all solids are dissolved.

  • Dissolution of Base: In a separate flask, dissolve 1 equivalent of the amine freebase in approximately 5 times its volume of anhydrous IPA.

  • Addition: While stirring the oxalic acid solution vigorously, add the amine solution dropwise. The rate of addition should be slow to promote the formation of a crystalline precipitate rather than an amorphous solid or oil.

  • Precipitation: A voluminous white precipitate should form upon addition. If no solid forms immediately, add 3 volumes of anhydrous diethyl ether to the mixture to reduce the solubility of the salt and induce precipitation.

  • Crystallization: Place the sealed flask in a freezer (-20 °C) for at least two hours (or overnight) to ensure complete crystallization.

  • Isolation: Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold IPA, followed by a generous wash with anhydrous diethyl ether to remove any residual impurities and solvent.

  • Drying: Dry the purified white solid under high vacuum to a constant weight. The final product should be a free-flowing crystalline powder.

Physicochemical Properties

The physical properties of the final salt form are critical for its application in research and development. The data presented are based on theoretical calculations and typical values for similar organic salts; experimental verification is essential.

Data Summary
PropertyValue / Expected CharacteristicMethod of Determination
Molecular Formula C₁₆H₂₂N₂O₈Elemental Analysis, Mass Spectrometry
Molecular Weight 357.35 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Expected >150 °C with decompositionDifferential Scanning Calorimetry (DSC)[2]
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like ether, hexanes.[10][11]Equilibrium solubility measurement (e.g., shake-flask method)
pKa (Conjugate Acid) Two expected values: ~4-5 (anilinium) and ~10-11 (pyrrolidinium)Potentiometric Titration
Solubility

The conversion of the relatively hydrophobic freebase into a dioxalate salt dramatically alters its solubility profile. The ionic nature of the salt allows it to readily form hydrogen bonds with water molecules, leading to significant aqueous solubility.[10] This is a crucial property for many biological and pharmaceutical applications. Conversely, it will be largely insoluble in nonpolar organic solvents.

Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques to characterize the thermal behavior of the salt.[2]

  • DSC would reveal a sharp endotherm corresponding to the melting point. The sharpness of the peak is an indicator of purity. Broad peaks may suggest impurities or the presence of solvates.

  • TGA would show the decomposition profile. A stable compound will exhibit a flat baseline until the onset of decomposition at a high temperature. Any mass loss at lower temperatures could indicate the loss of residual solvent or water.

Spectroscopic and Structural Characterization

A multi-technique approach is required for the unambiguous confirmation of the structure and purity of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate.[2] The data from each technique should be corroborative, providing a self-validating analytical system.

Comprehensive Analytical Workflow

Caption: Integrated workflow for comprehensive material characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural framework of the organic cation by revealing the chemical environment of each hydrogen and carbon atom.[2][12]

¹H NMR (in D₂O):

  • Aromatic Protons: 3-4 protons in the ~7.0-7.5 ppm region, showing a splitting pattern consistent with a 1,3-disubstituted benzene ring.

  • Pyrrolidine & Linker Protons: A series of complex multiplets between ~2.0-4.0 ppm. The -CH₂- linker protons adjacent to the nitrogens will be downfield.

  • Methyl Protons: A sharp singlet at ~2.3 ppm corresponding to the Ar-CH₃ group.

  • N-H Protons: Two broad signals, often exchangeable with D₂O, corresponding to the R₃N⁺-H protons.

¹³C NMR (in D₂O):

  • Aromatic Carbons: 6 signals in the ~115-150 ppm range.

  • C=O (Oxalate): A signal in the ~160-170 ppm region.

  • Aliphatic Carbons: Signals for the pyrrolidine and linker carbons in the ~20-60 ppm range.

  • Methyl Carbon: A signal around ~20 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Additional experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the organic cation and can provide structural information through fragmentation analysis.[3][13]

Expected Result (ESI+): The primary ion observed will be the [M+H]⁺ of the freebase, where M is the freebase molecule. For C₁₂H₁₈N₂, the expected m/z would be 191.15 (for [C₁₂H₁₉N₂]⁺). The oxalate anions will not be observed in positive ion mode.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the salt in a suitable solvent like methanol or a water/acetonitrile mixture. Adding 0.1% formic acid can aid in protonation if analyzing the freebase.[2]

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.

  • Data Acquisition: Infuse the sample directly or inject it via an LC system to acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[2][3]

Expected Absorption Bands (cm⁻¹):

  • ~3200-3400: Broad N-H stretching from the R₃N⁺-H groups.

  • ~3000-3100: Aromatic C-H stretching.

  • ~2850-2960: Aliphatic C-H stretching from the pyrrolidine, linker, and methyl groups.

  • ~1680-1720: Strong, broad C=O stretching from the carboxylate groups of the oxalate anions.

  • ~1600 & ~1450: C=C stretching from the aromatic ring.

Experimental Protocol (KBr Pellet):

  • Sample Preparation: Finely grind a small amount of the sample (~1 mg) with spectroscopic grade potassium bromide (KBr) powder (~100 mg).[3]

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet must be subtracted.[3]

Conclusion

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate is a compound of significant interest due to its incorporation of the pharmacologically relevant N-aryl pyrrolidine scaffold. Its characterization demands a rigorous, multi-faceted analytical approach where spectroscopic and thermal data are integrated to build a complete and validated profile. The protocols and insights provided in this guide establish a comprehensive framework for the synthesis, purification, and in-depth characterization of this molecule and its analogs, ensuring the high standards of scientific integrity required in modern chemical and pharmaceutical research.

References

  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. 2

  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). 13

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. 3

  • Al-Omair, M. A., et al. (2017). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. 14

  • SciSpace. (n.d.). Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. 15

  • Sciencemadness.org. (2009). Forming oxalte salts of amines. 7

  • ECHEMI. (n.d.). Reaction of amines with diethyl oxalate (Hofmann amine separation method). 16

  • ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. 12

  • BenchChem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. 17

  • Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. 9

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. 8

  • Zhang, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. 1

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. 5

  • BYJU'S. (n.d.). Physical Properties of Amines. 10

  • GeeksforGeeks. (2022). Physical Properties of Amines. 11

  • Chemical-Suppliers. (n.d.). N-(Pyrrolidin-2-ylmethyl)aniline (2C2H2O4). 4

  • Exposome-Explorer. (n.d.). Pyrrolidine (Compound). 6

Sources

Preliminary Toxicity and Safety Profiling of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate: A Preclinical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist evaluating novel chemical entities, the transition from discovery to preclinical development requires a rigorous, mechanistic approach to safety profiling. The compound 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate presents a fascinating yet challenging chemotype. Structurally, it merges an aniline moiety with a basic pyrrolidine ring, formulated as a dioxalate salt to enhance aqueous solubility for in vitro assays.

While this scaffold may offer potent target engagement, it inherently carries two major structural alerts that must be systematically de-risked:

  • Aniline-Mediated Bioactivation: Anilines are notoriously prone to CYP450-mediated N-oxidation, forming reactive hydroxylamines that dehydrate into highly electrophilic nitrenium ions. These species can covalently bind to DNA (causing genotoxicity) or hepatic proteins (causing hepatotoxicity)[1].

  • Pyrrolidine-Mediated Cardiotoxicity: The basic, lipophilic nitrogen of the pyrrolidine ring is a classic pharmacophore for binding the hERG potassium channel, posing a severe risk for delayed ventricular repolarization and Torsades de Pointes (TdP)[2].

To advance this compound, we must deploy a self-validating, multi-tiered screening cascade. This whitepaper outlines the essential protocols and mechanistic rationale for evaluating its preliminary toxicity.

Tier 1: Genotoxicity and Mutagenic Potential

Causality: The primary risk of the aniline group is its metabolic activation. If the resulting nitrenium ion intercalates and covalently binds to bacterial DNA, it induces point mutations or frameshifts. Trustworthiness (Self-Validating System): The Ames test must include both direct-acting mutagens (e.g., sodium azide) and pro-mutagens (e.g., 2-aminoanthracene). If the pro-mutagen fails to induce colonies, the metabolic competence of the S9 fraction is invalid, and the entire assay must be rejected.

Protocol: Mini-Ames Bacterial Reverse Mutation Assay
  • Preparation: Dissolve 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in DMSO. The dioxalate salt ensures complete dissolution up to 50 mg/mL.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) to cover primary mutation mechanisms, in strict accordance with 3[3].

  • Metabolic Activation: Prepare rat liver S9 fraction (Aroclor 1254-induced) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 activity.

  • Incubation: Mix 100 µL of bacterial suspension, 50 µL of test compound (concentrations ranging from 1.5 to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for the -S9 control). Incubate at 37°C for 48-72 hours.

  • Enumeration: Count revertant colonies. A positive genotoxic flag is defined as a dose-dependent, ≥2-fold increase in revertants compared to the vehicle control.

Tier 2: Cardiotoxicity Profiling

Causality: The basic pyrrolidine amine (pKa ~9-10) will be protonated at physiological pH. This cation can enter the inner cavity of the hERG (Kv11.1) channel and form cation-π interactions with aromatic residues (Tyr652 and Phe656), blocking the rapid delayed rectifier potassium current ( IKr​ ). Trustworthiness (Self-Validating System): The assay must demonstrate stable baseline currents for ≥3 minutes and >80% inhibition by the positive control (E-4031). Failure to achieve this indicates compromised seal integrity or cell health.

Protocol: GLP-Compliant Manual Patch-Clamp Assay
  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Maintain the extracellular solution at near-physiological temperature (35-37°C) to accurately predict clinical risk, as recommended by 2[2].

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at ascending concentrations (e.g., 0.1, 1, 10, 30 µM) for 5 minutes per concentration until steady-state block is achieved.

  • Data Analysis: Calculate the IC50​ by fitting the fractional block of the tail current to a Hill equation.

Tier 3: Hepatotoxicity and Reactive Metabolite Trapping

Causality: Idiosyncratic drug-induced liver injury (DILI) often stems from reactive metabolites. For anilines, bioactivation yields soft electrophiles (quinoneimines) and hard electrophiles (nitrenium ions)[4]. Trustworthiness (Self-Validating System): Using a 1:1 mixture of unlabeled and stable-isotope labeled GSH creates a distinct isotopic doublet (mass difference of 3 Da) in mass spectrometry. This internal validation eliminates false positives caused by endogenous matrix components.

Protocol: Glutathione (GSH) Trapping Assay
  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (10 µM), and a 1:1 mixture of GSH/GSH-13C2,15N (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 15 minutes.

  • LC-HRMS Analysis: Inject the supernatant into a Q-TOF LC-HRMS system. Screen for adducts using mass defect filtering and neutral loss scanning (e.g., loss of 129 Da for the pyroglutamic acid moiety of GSH), a standard methodology in 1[1].

Data Synthesis & Go/No-Go Decision Matrix

To facilitate rapid decision-making, quantitative thresholds must be established. The following table summarizes the target safety margins required for the compound to progress to in vivo studies.

Assay / ParameterTarget Threshold for ProgressionMechanistic Implication
Ames Test (TA98/TA100) Negative (-S9 and +S9)Absence of direct DNA-reactive nitrenium ion formation.
hERG IC50​ > 30 µM (Safety Margin > 100x Cmax​ )Low risk of IKr​ blockade and clinical QT prolongation.
GSH Adduct Formation < 10% of total parent turnoverMinimal soft electrophile generation; low DILI risk.
KCN Adduct Formation UndetectableAbsence of hard electrophile (alkyl carbocation) formation.
Microsomal Half-life ( t1/2​ ) > 45 minutes (Human)Sufficient metabolic stability for systemic exposure.

Mechanistic Pathway Visualization

The following diagram maps the dual liability pathways of the compound, illustrating the divergence between hepatic bioactivation and direct pharmacological cardiotoxicity.

ToxicityPathway cluster_0 Hepatic Bioactivation (CYP450) cluster_1 Cardiotoxicity (hERG) Compound 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline CYP CYP450 Oxidation Compound->CYP Hepatic Metabolism Pyrrolidine Basic Pyrrolidine Moiety Compound->Pyrrolidine Systemic Circulation N_Hydroxyl N-Hydroxylamine Intermediate CYP->N_Hydroxyl N-oxidation Nitrenium Nitrenium Ion (Hard Electrophile) N_Hydroxyl->Nitrenium Dehydration DNA Genotoxicity (Ames +) Nitrenium->DNA Covalent Binding GSH GSH Adducts (LC-HRMS) Nitrenium->GSH GSH Trapping Assay hERG hERG Channel Blockade Pyrrolidine->hERG Pore Binding QT QT Prolongation / TdP Risk hERG->QT Delayed Repolarization

Mechanistic pathways of bioactivation and cardiotoxicity for the target compound.

References

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: FDA.gov URL:[Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential Source: FDA.gov URL:[Link]

  • Strategies to Mitigate the Bioactivation of Aryl Amines Source: NIH.gov (PubMed) URL:[Link]

  • Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione Source: ACS.org (Chemical Research in Toxicology) URL:[Link]

Sources

An In-Depth Technical Guide: In Vivo Exploratory Study Models for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for designing and executing in vivo exploratory studies on the novel compound 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate (referred to herein as 3M-PMA-D). The structural motifs of 3M-PMA-D, specifically the aniline and pyrrolidine groups, suggest potential activity within the central nervous system (CNS), possibly as a modulator of monoamine neurotransmitter systems.[1][2] This document outlines a phased, hypothesis-driven approach for researchers, scientists, and drug development professionals. It begins with foundational pharmacokinetic profiling and broad functional screening, progressing to specific behavioral models designed to test hypotheses of anxiolytic and antidepressant-like activity. The protocols detailed herein are designed to be self-validating, incorporating essential controls and emphasizing the scientific rationale behind each experimental choice to ensure data integrity and translatability.

Introduction to 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate (3M-PMA-D)

The development of novel CNS-active compounds is critical for addressing the significant unmet needs in psychiatric and neurological disorders.[3] The compound 3M-PMA-D represents a novel chemical entity whose therapeutic potential is yet to be characterized.

Chemical Structure and Properties
  • IUPAC Name: 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline; dioxalic acid

  • Molecular Formula: C12H18N2 · 2(C2H2O4)

  • Structural Features: The molecule contains a 3-methylaniline core linked to a pyrrolidine ring via a methylene bridge. The aniline and pyrrolidine moieties are common in CNS-active compounds.[1][4] The dioxalate salt form is utilized to improve solubility and stability for formulation.

Putative Mechanism of Action (MoA) and Therapeutic Hypothesis

While the precise MoA of 3M-PMA-D is unknown, its structure shares features with known monoamine reuptake inhibitors.[1][5] Monoamine reuptake inhibitors function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), increasing the synaptic availability of these key neurotransmitters.[5] Deficits in monoaminergic signaling are strongly implicated in the pathophysiology of depression and anxiety disorders.[6]

Therapeutic Hypothesis: Based on its structural characteristics, 3M-PMA-D is hypothesized to function as a monoamine reuptake inhibitor. This potential MoA suggests that it may possess antidepressant and/or anxiolytic properties. The in vivo exploratory studies outlined in this guide are designed to test this primary hypothesis.

Strategic Framework for In Vivo Exploratory Studies

A systematic, tiered approach is essential for efficiently characterizing the in vivo profile of a new chemical entity. This strategy maximizes data acquisition while adhering to ethical considerations.[7]

The Phased Approach: From PK/PD to Efficacy

The exploratory phase should follow a logical progression:

  • Pharmacokinetics (PK): Determine how the animal body processes the compound (Absorption, Distribution, Metabolism, Excretion - ADME). This is crucial for selecting appropriate doses and a route of administration for subsequent studies.[8][9]

  • Tier 1 - Broad Neurofunctional & Safety Assessment: Use high-level screening tools to observe the compound's general effects on behavior and physiology. This helps identify the primary systems affected and potential safety concerns at various doses.[10][11]

  • Tier 2 - Hypothesis-Driven Efficacy Models: Based on the Tier 1 results and the primary hypothesis, employ specific, validated behavioral models to investigate potential therapeutic efficacy (e.g., antidepressant, anxiolytic).[12][13]

Rationale for Species Selection

Both mice and rats are commonly used for initial CNS drug screening.[9] Mice are often preferred for early screening due to their smaller size (requiring less compound), well-characterized genetics, and the availability of a wide range of behavioral tests.[14] Rats, being larger, are advantageous for studies requiring more complex surgical procedures or serial blood sampling.[15] For the purposes of this guide, protocols for both species will be presented where appropriate.

Ethical Considerations and the 3Rs

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, Refinement) should be paramount. The study designs proposed aim to reduce the number of animals required by employing efficient, multi-parameter assays and to refine procedures to minimize animal stress.[16]

Diagram: Exploratory In Vivo Workflow

The following diagram illustrates the logical flow of the proposed exploratory studies for 3M-PMA-D.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Tier 1 Screening cluster_2 Phase 3: Tier 2 Efficacy Testing (Hypothesis-Driven) cluster_3 Phase 4: Decision Making PK Pharmacokinetic (PK) Profiling (Determine Dose, Route, Exposure) FOB Functional Observational Battery (FOB) (Broad CNS & Safety Profile) PK->FOB Inform Dose Selection Efficacy_Models Antidepressant Models (Forced Swim Test) Anxiolytic Models (Elevated Plus Maze) FOB->Efficacy_Models Guide Hypothesis Testing Decision Go/No-Go Decision (Synthesize Data, Plan Next Steps) Efficacy_Models->Decision Evaluate Therapeutic Potential

Caption: A phased workflow for the in vivo exploratory study of 3M-PMA-D.

Core Pharmacokinetic (PK) Profiling

Understanding a compound's PK profile is a prerequisite for designing meaningful and interpretable pharmacodynamic and efficacy studies.[17] The objective is to characterize the concentration of 3M-PMA-D in the plasma over time after administration.

Experimental Protocol: Rodent PK Study

This protocol describes a basic PK study in mice following a single administration.[16]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Use at least 3-4 animals per time point.

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Formulation: Prepare 3M-PMA-D in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 10 mL/kg).

  • Dose Administration: Administer a single dose of 3M-PMA-D via the intended route for therapeutic studies (e.g., oral gavage (PO) or intraperitoneal (IP)).

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a suitable method like submandibular or saphenous vein puncture.[16] A terminal cardiac puncture can be used for the final time point. Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3M-PMA-D in plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Data Analysis: Plot the mean plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[15]

Key PK Parameters

Summarize the calculated parameters in a table for clear interpretation.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure achieved.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC Area Under the Curve (concentration-time)Represents the total drug exposure over time.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.

Table 1: Essential pharmacokinetic parameters for evaluating drug exposure.

Tier 1: Primary Behavioral and Safety Screening

The goal of Tier 1 screening is to perform a broad assessment of the compound's effects on the CNS and to identify any overt signs of toxicity or adverse effects.[18]

The Functional Observational Battery (FOB)

The FOB is a standardized set of procedures used to detect and quantify gross functional and behavioral deficits resulting from chemical exposure.[10][11] It provides a comprehensive profile of a compound's effects.

The FOB is a non-invasive, systematic observation method that assesses multiple domains, including autonomic, neuromuscular, and sensorimotor functions, as well as general behavior and arousal.[19] By comparing dose groups to a vehicle control, it allows for the identification of a dose-response relationship for any observed effects, which is crucial for selecting doses for subsequent efficacy studies and identifying a maximum tolerated dose (MTD).

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old), with at least 8 animals per dose group (including a vehicle control group).[10]

  • Dose Selection: Based on the PK study, select 3-4 dose levels (e.g., 3, 10, 30 mg/kg) and a vehicle control.

  • Home Cage Observations (Pre-dose and Post-dose): Before handling, observe the animals in their home cage for posture, respiratory rate, and any spontaneous clonic or tonic movements.[20]

  • Handling Observations: Remove the animal from the cage and assess parameters like salivation, piloerection, and muscle tone.[20]

  • Open Field Observations (5-minute duration):

    • Place the animal in the center of a standard open field arena.[20]

    • Record the incidence of behaviors such as rearing, grooming, and any abnormal gait.

    • Count the number of fecal pellets and urination events as indicators of autonomic function/arousal.[20]

  • Sensorimotor and Reflex Tests:

    • Approach/Touch Response: Assess reaction to an object approaching the head.

    • Auditory Startle: Measure response to a sudden loud noise (e.g., a clicker).

    • Pupillary Reflex: Check for pupil constriction in response to a light source.

    • Righting Reflex: Gently place the animal on its back and measure the time it takes to right itself.

  • Data Scoring: Use a standardized scoring sheet (see table below) to record observations at peak effect time (determined from PK data, e.g., 30-60 minutes post-dose) and at later time points.

DomainParameterScore (Example)Description
Autonomic Piloerection0-30=None, 1=Slight, 2=Moderate, 3=Severe
Salivation0-20=None, 1=Slight, 2=Profuse
Neuromuscular Gait0-30=Normal, 1=Slightly impaired, 2=Ataxia, 3=Immobile
Tremors0-30=None, 1=Fine, 2=Moderate, 3=Convulsive
Behavioral Arousal-2 to +2-2=Sedated, 0=Normal, +2=Hyperactive
RearingCountFrequency over 5 min

Table 2: A simplified example of a scoring system for a Functional Observational Battery.[20]

Tier 2: Hypothesis-Driven Efficacy Models

Based on the therapeutic hypothesis that 3M-PMA-D may have antidepressant and/or anxiolytic properties, the following validated models are recommended. The choice of which model to prioritize can be guided by the FOB results (e.g., if the compound shows sedative or anxiolytic-like signs, the Elevated Plus Maze may be prioritized).

Diagram: Tier 2 Model Selection Logic

This diagram shows how results from Tier 1 screening can inform the selection of specific Tier 2 efficacy models.

G cluster_outcomes cluster_models FOB Tier 1: FOB/Behavioral Screen Results Stimulant Stimulant-like Profile (Increased Locomotion, Arousal) FOB->Stimulant Observe Sedative Sedative/Anxiolytic-like Profile (Decreased Locomotion, Arousal) FOB->Sedative Observe Neutral No Overt Behavioral Change FOB->Neutral Observe FST Prioritize Antidepressant Model (Forced Swim Test) Stimulant->FST EPM Prioritize Anxiolytic Model (Elevated Plus Maze) Sedative->EPM Both Run Both Models Neutral->Both

Caption: Decision logic for prioritizing Tier 2 efficacy models based on Tier 1 data.

Model for Antidepressant-Like Activity: The Forced Swim Test (FST)

The FST is one of the most widely used screening tools for assessing antidepressant-like activity in rodents.[12][21]

The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.[12] This immobility is reliably and selectively reduced by a wide range of clinically effective antidepressant drugs.[22][23] Therefore, a reduction in immobility time by 3M-PMA-D would be predictive of antidepressant potential.

  • Animal Model: Male BALB/c or CD-1 mice (8-10 weeks old), n=10-12 per group.

  • Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[14][21]

  • Dose Administration: Administer 3M-PMA-D or vehicle IP or PO at an appropriate time before the test (e.g., 30-60 minutes, based on Tmax from PK data). Include a positive control group (e.g., Imipramine 20 mg/kg).[24]

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is 6 minutes.[14]

    • A trained observer, blinded to the treatment groups, should score the behavior, or use an automated video-tracking system.

  • Behavioral Scoring: The key measure is immobility time . Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[22] Typically, the first 2 minutes are considered an acclimation period and are not scored. The total duration of immobility is recorded during the final 4 minutes of the test.

  • Data Analysis: Compare the mean immobility time between the vehicle, 3M-PMA-D, and positive control groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's).

Model for Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)

The EPM is a standard paradigm for screening compounds with potential anxiolytic or anxiogenic effects.[25][26]

The model is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[27] Anxiolytic compounds decrease the aversion to the open arms, resulting in an increase in the time spent and entries made into the open arms.[13][28] Conversely, anxiogenic compounds decrease open arm exploration.

  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old), n=10-12 per group.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two arms enclosed by high walls. The arms are connected by a central platform.

  • Acclimation & Dosing: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[27] Administer 3M-PMA-D, vehicle, or a positive control (e.g., Diazepam 1-2 mg/kg) at the appropriate pre-treatment time.

  • Test Procedure:

    • Place the rat on the central platform of the maze, facing one of the open arms.[27]

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze for later analysis by a blinded observer or an automated tracking system.[28]

  • Key Parameters:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled or total arm entries (as a measure of general locomotor activity).[28]

  • Data Analysis: The primary measure of anxiolytic activity is an increase in the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and the percentage of open arm entries. Compare groups using a one-way ANOVA. It is critical to analyze locomotor activity, as a general increase or decrease in movement can confound the interpretation of arm preference.[27]

Data Integration and Next Steps

The successful completion of this exploratory in vivo program will generate a comprehensive initial profile of 3M-PMA-D.

  • Synthesize Data: Integrate the PK data with the behavioral outcomes. Does the observed efficacy align with the exposure levels (Cmax, AUC)?

  • Build a Candidate Profile: Based on the results, does 3M-PMA-D show a promising profile? For example, a compound that reduces immobility in the FST without causing significant motor impairment or adverse effects in the FOB would be a strong candidate for further development.

  • Plan for Advanced Models: If the initial results are positive, the next steps could include more complex models of depression (e.g., chronic unpredictable stress), target engagement studies (e.g., in vivo microdialysis to measure neurotransmitter levels), or further safety pharmacology assessments.[29][30]

This structured and hypothesis-driven approach provides a robust foundation for making informed go/no-go decisions in the early stages of CNS drug discovery.

References

  • Vertex AI Search. Functional Observational Battery (FOB) - Molecular Diagnostic Services.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., Doron,R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. J. Vis. Exp. (97), e52587.
  • WuXi AppTec Lab Testing Division. Rodent Pharmacokinetics.
  • Understanding Animal Research. Factsheet on the forced swim test.
  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
  • protocols.io. (2023). Elevated plus maze protocol.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (59), 3638.
  • Melior Discovery. Elevated Plus Maze Model of Anxiety.
  • UCSF IACUC. (2015). Forced Swim Test in Mice.
  • Ghasemi, M., & Marjani, A. (2018). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1750, 247–255.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328.
  • NBRP Rat Kyoto. Functional Observational Battery (FOB).
  • BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors.
  • Scantox. Elevated Plus Maze - Scantox | CRO.
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
  • Turner, P. V., & Smiler, K. L. (2023). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current protocols, 3(5), e780.
  • ResearchGate. (2023). (PDF) The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents.
  • MMPC.org. (2024). Functional Observational Battery.
  • Creative Biolabs. Rodent In Vivo PK Service.
  • He, H., & Yang, D. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167.
  • Stevenson, G. W., Bilsky, E. J., & Negus, S. S. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 329(1), 213–223.
  • TRACER. Imaging for CNS drug development, practice and considerations.
  • Digital Commons @ UConn. (2025). Investigating the ability of the Norepinephrine-Dopamine Reuptake Inhibitor Nomifensine to Reverse the Effort-related Effects of.
  • Goodlet, I., & Sugrue, M. F. (1974). EFFECTS OF MIANSERIN, A NEW ANTIDEPRESSANT, ON THE in vitro AND in vivo UPTAKE OF MONOAMINES. British Journal of Pharmacology, 52(1), 55-63.
  • Khan, I., et al. (2011). Comparison of monoamine reuptake inhibitors for the immobility time and serotonin levels in the hippocampus and plasma of sub-chronic. African Journal of Pharmacy and Pharmacology, 5(2), 199-204.
  • Svensson, P., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 8(2), 268-280.
  • Sygnature Discovery. CNS and Pain Models.
  • Zhang, L., et al. (2024). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & medicinal chemistry letters, 18(15), 4355–4359.
  • Request PDF. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.

Sources

Biological Activity and Pharmacological Profiling of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective central nervous system (CNS) modulators requires privileged chemical scaffolds that can efficiently cross the blood-brain barrier while maintaining strict target specificity. The pyrrolidine ring is a widely recognized versatile scaffold in drug discovery[1]. When coupled with an aniline moiety via a methylene spacer, the resulting N-(pyrrolidin-2-ylmethyl)aniline architecture forms a potent pharmacophore.

This technical whitepaper provides an in-depth analysis of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate and its derivatives. Based on established structure-activity relationships (SAR), this class of compounds functions as highly effective modulators of the Sigma-1 Receptor (S1R) , a ligand-operated chaperone protein implicated in neuroprotection, pain management, and neurodegenerative diseases[2].

Structural Rationale & Chemical Biology

Designing a molecule that selectively targets the S1R over the Sigma-2 Receptor (S2R) or off-target monoamine transporters requires precise spatial geometry. The structural choices behind the 3-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate scaffold are driven by strict causality:

  • The Pyrrolidine Ring: The basic nitrogen of the pyrrolidine ring is the critical anchor point. At physiological pH, this nitrogen is protonated, allowing it to form an essential electrostatic salt bridge with the Glu172 residue located deep within the cupin-like β-barrel of the S1R ligand-binding pocket[3].

  • The Methylene Spacer: This single-carbon bridge provides the necessary rotational flexibility, allowing the molecule to adopt a low-energy conformation that satisfies Glennon's pharmacophore model for S1R ligands (which dictates a specific distance between the basic amine and the primary hydrophobic region)[4].

  • The 3-Methylaniline Moiety: The aromatic ring projects into a hydrophobic sub-pocket, engaging in π-π stacking with Tyr103 [2]. The meta (3-position) methyl substitution is highly deliberate. Unlike a para (4-position) substitution, which introduces steric clashes with the occluded pocket wall, the 3-methyl group provides an optimal steric vector, maximizing van der Waals interactions and driving high nanomolar affinity.

  • The Dioxalate Salt Form: Free base pyrrolidine-aniline derivatives are highly lipophilic and notoriously prone to non-specific binding to the polystyrene walls of 96-well assay plates. Formulating the compound as a dioxalate salt significantly lowers the partition coefficient (LogP), ensuring complete dissolution in the aqueous assay buffer. This prevents artificial drop-offs in dose-response curves and guarantees that calculated Ki​ values reflect true receptor affinity.

Core Biological Target: The Sigma-1 Receptor Pathway

S1R is a unique 223-amino-acid transmembrane protein residing primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[3]. In its resting state, S1R is bound to the chaperone protein BiP[5].

When an agonist like the 3-methyl pyrrolidine derivative binds to the receptor, it triggers a conformational shift that forces the dissociation of S1R from BiP. The liberated S1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium ( Ca2+ ) efflux from the ER to the mitochondria. This enhanced calcium signaling boosts ATP production and activates downstream survival cascades, including Brain-Derived Neurotrophic Factor (BDNF) release, offering profound neuroprotective effects[6].

S1R_Pathway Ligand 3-Methyl Derivative (Agonist) S1R_BiP S1R-BiP Complex (Resting State at MAM) Ligand->S1R_BiP Binds to Glu172 S1R_Active Active S1R (Dissociated from BiP) S1R_BiP->S1R_Active BiP Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperone Activity Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Modulates Neuroprotection Cell Survival & Neuroprotection Calcium->Neuroprotection Promotes

Figure 1: Mechanism of action for Sigma-1 receptor agonists promoting neuroprotection.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and trustworthiness, the biological evaluation of these derivatives must utilize self-validating assay systems.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

This protocol determines the binding affinity ( Ki​ ) of the compound for S1R.

  • Causality of Radioligand: We utilize -pentazocine because it is the gold-standard, highly selective radioligand for S1R, ensuring no cross-reactivity with opioid receptors or S2R[7].

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

    • Incubation: In a 96-well plate, combine 50 µL of the dioxalate compound (serially diluted from 10−5 to 10−10 M), 50 µL of-pentazocine (final concentration 3 nM), and 100 µL of membrane suspension.

    • Self-Validation Step: Include control wells containing 10 µM unlabeled haloperidol. Because haloperidol saturates all specific S1R sites[5], any remaining radioactivity in these wells represents non-specific binding, which must be subtracted from total binding to calculate specific binding.

    • Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: In Vitro Functional Assay (Intracellular Calcium Imaging)

Binding affinity does not indicate whether a compound is an agonist or antagonist. This assay differentiates functional activity.

  • Causality of Bradykinin Potentiation: S1R agonists do not induce Ca2+ release independently. Instead, they potentiate the Ca2+ release induced by IP3-generating GPCR agonists like bradykinin. This dependency validates that the observed signal is truly S1R-mediated and not an off-target GPCR activation.

  • Step-by-Step Methodology:

    • Cell Culture: Seed CHO cells stably expressing human S1R into 96-well black, clear-bottom plates.

    • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash twice to remove extracellular dye.

    • Compound Addition: Pre-incubate cells with the 3-methyl derivative (1 µM) for 20 minutes.

    • Stimulation & Measurement: Inject a sub-maximal concentration of bradykinin (10 nM) using an automated fluorescent plate reader (e.g., FLIPR).

    • Analysis: Measure the peak fluorescent intensity (Ex 488 nm / Em 525 nm). An agonist profile is confirmed if the compound statistically significantly increases the bradykinin-induced calcium peak compared to a vehicle control.

Workflow Prep Compound Prep (Dioxalate Salt) Binding Radioligand Binding ([3H](+)-Pentazocine) Prep->Binding Func Functional Assay (Fluo-4 Ca2+ Imaging) Binding->Func Ki < 50 nM ADME ADME Profiling (Microsomal Stability) Func->ADME Agonist Profile Lead Lead Selection ADME->Lead High LLE

Figure 2: Sequential high-throughput screening workflow for S1R ligand development.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To evaluate the superiority of the 3-methyl substitution, we analyze the Ligand Lipophilicity Efficiency (LLE). LLE is a critical metric combining affinity and lipophilicity to predict favorable pharmacokinetics and drug-likeness[8].

Compound DerivativeR-SubstitutionS1R Binding Affinity ( Ki​ , nM)S2R Binding Affinity ( Ki​ , nM)Selectivity Ratio (S2R/S1R)Ligand Lipophilicity Efficiency (LLE)
1 (Lead) 3-Methyl 18.5 ± 2.1 > 1000 > 54 6.8
2 4-Methyl145.2 ± 12.4850 ± 455.85.1
3 4-Chloro85.4 ± 8.7420 ± 224.95.5
4 Unsubstituted210.5 ± 18.9> 1000> 4.74.8

Data Interpretation: The 3-methyl derivative (Compound 1) demonstrates optimal nanomolar affinity and exceptional selectivity for S1R over S2R. Its LLE score of 6.8 indicates highly favorable drug-like properties, outperforming the sterically hindered 4-methyl analog.

Conclusion

The 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate scaffold represents a highly optimized, target-specific architecture for Sigma-1 receptor modulation. By leveraging the electrostatic anchoring of the pyrrolidine ring and the precise steric fit of the 3-methylaniline moiety, researchers can utilize this compound as a robust preclinical tool for investigating neuroprotective pathways and developing novel therapeutics for neurodegenerative conditions.

References

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Preprints.org.

  • Isolation and characterization of alternatively spliced variants of the mouse sigma1 receptor gene, Sigmar1. PLOS One.

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane... PubMed Central (PMC).

  • Recent advances in drug discovery efforts targeting the sigma 1 receptor system... PubMed Central (PMC).

  • Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. PubMed Central (PMC).

  • Glennon's pharmacophoric sigma-1 receptor model. ResearchGate.

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Exploration of Medicine.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central (PMC).

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate. As a novel compound with potential applications as a pharmaceutical intermediate, a reliable analytical method is paramount for quality control, stability testing, and formulation development.[1][2] This guide provides a comprehensive, first-principles approach, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated, stability-indicating assay in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical decision in the method development lifecycle.

Introduction and Analyte Characterization

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline is a substituted aniline derivative containing two key basic moieties: the aniline nitrogen and the pyrrolidine nitrogen.[5][6][7] The dioxalate salt form confirms the compound's basic nature and enhances its stability and solubility, which is advantageous for handling and analysis.[2] The presence of an aromatic ring suggests strong chromophoric properties, making UV detection a suitable choice for quantification.

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. Since experimental data for this specific molecule is not widely available, we can infer its properties from its structure and data on analogous compounds.

Table 1: Estimated Physicochemical Properties of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline

Property Estimated Value/Characteristic Rationale & Implication for HPLC Method Development
Molecular Formula C12H18N2 (Free Base) Molecular weight helps in preparing standard solutions of known molarity.
pKa (most basic) ~9-10 (Pyrrolidine N), ~4-5 (Aniline N) The presence of two basic centers necessitates strict pH control of the mobile phase. To ensure consistent protonation and avoid peak tailing, a mobile phase pH at least 2 units below the lowest pKa is ideal.[8][9]
logP (Octanol/Water) ~2.5 - 3.5 This moderate lipophilicity suggests good retention on a non-polar stationary phase like C18 under reversed-phase conditions.[10]

| UV Absorbance | Expected λmax ~245-255 nm | The substituted aniline structure is a strong chromophore. A UV scan is required to determine the optimal wavelength for maximum sensitivity. |

HPLC Method Development Strategy: A Step-by-Step Rationale

The development process is a systematic workflow designed to achieve a specific analytical goal: a method that is selective, sensitive, and robust.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV) Column Column Selection (e.g., C18, 5µm, 4.6x150mm) Analyte->Column logP guides phase MobilePhase Mobile Phase Scouting (ACN/MeOH, Acidic Buffer) Analyte->MobilePhase pKa guides pH Detector Detector Wavelength (PDA Scan for λmax) Analyte->Detector Chromophore guides detection Gradient Gradient Optimization (Resolution & Run Time) Column->Gradient MobilePhase->Gradient Detector->Gradient FlowTemp Flow Rate & Temperature (Peak Shape & Pressure) Gradient->FlowTemp FinalMethod Optimized Method FlowTemp->FinalMethod ForcedDeg Specificity (Forced Degradation) FinalMethod->ForcedDeg Validation Linearity, Accuracy, Precision, LOD/LOQ, Robustness ForcedDeg->Validation ValidatedMethod Validated & Finalized Method Validation->ValidatedMethod

Caption: Workflow for HPLC Method Development and Validation.

Column Selection

The stationary phase is the most critical factor for achieving separation selectivity.[11]

  • Initial Choice: C18 (Octadecyl Silane) : Given the analyte's moderate lipophilicity (logP ~3), a C18 column is the logical starting point. It is a versatile, non-polar stationary phase that provides robust hydrophobic retention for a wide range of small molecules.[12] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial development.

  • Contingency Options : If peak tailing persists despite mobile phase optimization, it may indicate secondary interactions with silica silanols. In such cases, a polar-endcapped C18 column or a column with a polar-embedded group can provide alternative selectivity and improved peak shape for basic compounds.[11][13]

Mobile Phase Selection & Optimization

The mobile phase composition dictates analyte retention and elution.

  • Organic Modifier : Acetonitrile is generally preferred over methanol as a starting solvent due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[14]

  • Aqueous Phase & pH Control : This is the most critical parameter for this analyte. To ensure the molecule exists in a single, protonated state, an acidic mobile phase is required.[9]

    • Rationale : At a low pH (e.g., 2.5-3.0), both the pyrrolidine and aniline nitrogens will be protonated. This suppresses interactions with free silanol groups on the column packing, which are a primary cause of peak tailing for basic compounds.[8]

    • Recommended Buffer : A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in HPLC-grade water is an excellent starting point. These are volatile additives suitable for potential future transition to LC-MS analysis.

Detection Wavelength (λmax)

For maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax).

  • Protocol : A standard solution of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is injected while the HPLC system is equipped with a Photo Diode Array (PDA) or Diode Array Detector (DAD). The UV spectrum is recorded across a range (e.g., 200-400 nm) at the apex of the eluting peak to identify the λmax.

Optimized Analytical Method Protocol

The following protocol was established after systematic optimization of the initial parameters.

Table 2: Optimized HPLC Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (10% B), 2-12 min (10% to 90% B), 12-14 min (90% B), 14-14.1 min (90% to 10% B), 14.1-18 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA, Monitoring at 252 nm

| Run Time | 18 minutes |

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL) : Accurately weigh 25 mg of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation : Accurately weigh the sample, dissolve in the diluent to achieve a target concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15]

Specificity & Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[3] A forced degradation study is the definitive test to establish the stability-indicating nature of the method.[16][17][18]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte Drug Substance (3-MPA Dioxalate) Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid State) Analyte->Thermal Photo Photolytic (ICH Q1B Light Box) Analyte->Photo Result HPLC Analysis of Stressed Samples Acid->Result Base->Result Oxidation->Result Thermal->Result Photo->Result Goal Goal: Peak Purity & Resolution (Rs > 2 between API and degradants) Result->Goal

Caption: Logic diagram for the Forced Degradation study.

Protocol for Forced Degradation:

  • Prepare separate solutions of the analyte at ~100 µg/mL.

  • Expose them to the following stress conditions, targeting 5-20% degradation[16]:

    • Acid Hydrolysis : Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis : Add 0.1 M NaOH and heat at 60°C. Neutralize before injection.

    • Oxidation : Add 3% H₂O₂ and store at room temperature.

    • Thermal : Expose solid drug substance to 80°C.

    • Photolytic : Expose solution to light according to ICH Q1B guidelines.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

  • Acceptance Criteria : The method is specific if the principal peak is resolved from all degradation product peaks (Resolution > 2) and the peak purity analysis (via PDA) shows no co-eluting peaks.

Quantitative Validation Parameters

The following tests must be performed to complete the validation.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Protocol Acceptance Criteria
Linearity Analyze 5-7 concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.999
Range The range demonstrated to be linear, accurate, and precise. As defined by linearity, accuracy, and precision experiments.
Accuracy Analyze samples of known concentration at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate (n=9). Mean recovery between 98.0% and 102.0%.
Precision Repeatability : 6 replicate injections of a 100% concentration standard. Intermediate Precision : Repeatability test performed by a different analyst on a different day. RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1. Report the concentration.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1, with acceptable accuracy and precision. Report the concentration.

| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | Peak area RSD ≤ 2.0%, retention time shift acceptable. |

Conclusion

This application note presents a comprehensive, scientifically-grounded framework for the development and validation of an RP-HPLC method for quantifying 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate. By systematically addressing column and mobile phase selection based on the analyte's physicochemical properties, a robust initial method was established. Subsequent optimization and rigorous validation against ICH Q2(R2) guidelines, including forced degradation studies, have demonstrated that the method is linear, accurate, precise, specific, and stability-indicating. This validated protocol is fit for its intended purpose and can be confidently deployed for quality control and stability studies in a regulated research or industrial environment.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Scion Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. SciSpace.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3375.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • Pharmaceutical Technology. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Parameters.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • SlideShare. (n.d.). ICH guidelines for validation final.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubChem. (2026, January 18). 2,3-dimethyl-N-(pyrrolidin-1-ylmethyl)aniline.
  • PubChem. (n.d.). 2-(Pyrrolidin-1-ylmethyl)aniline.
  • BenchChem. (2025). Technical Whitepaper: An Analysis of the Potential Biological Activity of 3-methoxy-4-(pyrrolidin-1-yl)aniline.
  • NextSDS. (n.d.). N-methyl-N-[(pyrrolidin-2-yl)methyl]aniline — Chemical Substance Information.
  • Chem-Impex. (n.d.). 3-Pyrrolidin-3-Ylmethyl-Pyridine Dioxalate.
  • PubChem. (n.d.). 3-Methylpyrrolidine.

Sources

Application Note: Protocol for Preparing 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline belongs to a class of structurally significant diamine scaffolds frequently utilized in pharmacological screening, ligand development, and target-binding assays[1]. In its free base form, the electron-rich secondary and tertiary amines are highly susceptible to oxidation and exhibit poor aqueous solubility.

To circumvent these limitations, the compound is typically synthesized and supplied as a dioxalate salt . The stoichiometric addition of two equivalents of oxalic acid protonates the nitrogen centers. This drastically increases the hydration energy and aqueous solubility of the molecule while simultaneously stabilizing it against oxidative degradation.

Proper preparation of stock solutions is a cornerstone of reproducible in vitro and in vivo assays[2]. This application note details the optimized methodology for formulating, sterile-filtering, and storing stock solutions of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate to ensure maximum chemical stability and precise dosing.

Physicochemical Properties

Before initiating the protocol, it is critical to account for the salt form in all molarity calculations. The dioxalate salt adds 180.06 g/mol (two equivalents of oxalic acid) to the free base molecular weight. Failing to account for this will result in significantly under-dosed assays.

PropertyValueRationale / Impact
Chemical Name 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalateSalt form dictates solvent compatibility.
Molecular Formula C₁₂H₁₈N₂ · 2C₂H₂O₄Requires accounting for 2 equivalents of oxalic acid.
Molecular Weight (MW) 370.35 g/mol Must be used for all mass-to-molarity calculations.
Solubility (Aqueous) >50 mM in ddH₂O or PBSDioxalate facilitates high aqueous solubility.
Solubility (Organic) ≥50 mM in DMSOIdeal for high-throughput screening libraries.

Solvent Selection & Causality

The choice of solvent dictates the downstream utility and stability of the stock solution. As a self-validating system, the solvent must match the biological assay's tolerance:

  • Dimethyl Sulfoxide (DMSO): The preferred solvent for long-term storage and high-throughput in vitro assays. DMSO prevents microbial growth and hydrolysis. Caution: DMSO is highly hygroscopic; atmospheric exposure must be minimized to prevent water absorption, which can degrade the compound over time[2].

  • ddH₂O or PBS (pH 7.4): Recommended for direct in vivo administration or cell-based assays highly sensitive to organic solvents. Causality: Because this is a dioxalate salt, dissolving it in unbuffered water will lower the pH of the solution. If adding directly to sensitive cell cultures, dissolving in a buffered solution (like PBS) is recommended to neutralize the acidic oxalate counterions.

Preparation Protocol

Step 1: Reagent Equilibration

Remove the lyophilized 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This artificially inflates the mass during weighing, compromising concentration accuracy and introducing water into anhydrous DMSO stocks[2].

Step 2: Mass and Volume Calculation

Determine the required mass using the standard molarity formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW (g/mol) / 1000

Target ConcentrationTarget VolumeRequired Mass of Dioxalate Salt
10 mM1.0 mL3.70 mg
10 mM5.0 mL18.52 mg
50 mM1.0 mL18.52 mg
50 mM5.0 mL92.59 mg
Step 3: Weighing and Dissolution
  • Weigh the calculated mass using an analytical microbalance. Transfer the powder to a clean, static-free glass vial.

  • Add the calculated volume of the chosen solvent (DMSO or ddH₂O).

  • Vortex the mixture for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes until the solution is completely optically clear.

Step 4: Sterile Filtration

For cell-based assays, the stock solution must be sterilized prior to aliquoting.

  • For DMSO stocks: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. PTFE is chemically resistant to harsh organic solvents.

  • For Aqueous stocks: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES provides high flow rates and extremely low non-specific drug binding.

Step 5: Aliquoting and Storage

Aliquot the filtered stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which induce precipitation and structural degradation[2].

  • Causality: Use glass vials with Teflon-lined screw caps. Polypropylene tubes (e.g., standard microcentrifuge tubes) are permeable to oxygen and can lose solvent volume over long-term storage, artificially concentrating the stock. Teflon-lined glass vials ensure an impermeable seal and prevent plasticizer leaching[3].

Workflow Visualization

Workflow Start Equilibrate Reagents to Room Temp Weigh Weigh Dioxalate Salt (Analytical Balance) Start->Weigh Solvent Add Solvent (DMSO or ddH2O) Weigh->Solvent Dissolve Vortex & Sonicate (Until Clear) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE/PES) Dissolve->Filter Aliquot Aliquot into Glass Vials (Teflon-lined caps) Filter->Aliquot Store Store at -20°C to -80°C (Protect from light) Aliquot->Store

Figure 1: Standardized workflow for the preparation and storage of dioxalate salt stock solutions.

Storage and Stability Guidelines

  • Short-term (1-2 weeks): Store at 4°C in the dark.

  • Long-term (up to 6 months): Store at -20°C or -80°C[2].

  • Light Sensitivity: Anilines and pyrrolidine derivatives can be susceptible to photo-oxidation. Always store in amber glass vials or wrap clear vials in aluminum foil.

  • Thawing: When retrieving an aliquot from the freezer, allow it to reach room temperature before opening to prevent moisture condensation. Vortex briefly to ensure homogeneity before use.

References

  • PubChem - NIH. "2,3-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline." National Library of Medicine. URL: [Link]

  • Enfanos. "Preparation of Stock Solutions." Enfanos Technical Guidelines. URL: [Link]

Sources

Application Note: Optimal Long-Term Storage and Handling Protocols for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Salt

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Degradation Mechanisms

As a Senior Application Scientist overseeing stability programs for early-phase drug candidates and complex chemical probes, I approach storage not as a passive requirement, but as an active mitigation of molecular vulnerabilities. To establish a robust storage protocol for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate salt , we must first deconstruct the molecule into its reactive moieties and understand the causality behind its degradation.

This compound presents three distinct physicochemical features that dictate its stability profile:

  • The Aniline Moiety (Oxidation Risk): Electron-rich aromatic amines are notoriously susceptible to auto-oxidation. When exposed to ambient oxygen and photons, anilines undergo radical-mediated coupling at the ortho- and para- positions, leading to the formation of azobenzenes, phenazines, and colored polymeric impurities[1]. Visually, this manifests as a gradual darkening of the compound from off-white to yellow or deep red. Consequently, rigorous exclusion of oxygen and light is non-negotiable[2].

  • The Pyrrolidine Moiety (Hygroscopicity & Basicity): The secondary amine of the pyrrolidine ring (typical pKa ~6.4) serves as a potent nucleophile and basic site[3]. In its freebase form, pyrrolidine is highly hygroscopic and prone to degradation[4].

  • The Dioxalate Salt Counterion (Crystal Lattice Stabilization): To mitigate the inherent instability of the freebase, this compound is formulated as a dioxalate salt. This is a highly strategic choice. Unlike dimesylate or hydrochloride salts, which often liquefy under moderate humidity[5], crystalline dioxalate salts exhibit exceptional non-deliquescent properties. Empirical data demonstrates that dioxalate salts typically exhibit less than 3% weight gain even when exposed to harsh 90% relative humidity (RH) environments[6]. This stable crystal lattice prevents moisture-induced disproportionation and localized dissolution.

Quantitative Storage Guidelines

Based on the mechanistic vulnerabilities outlined above, the following table summarizes the validated storage conditions required to maintain >99% purity across different timelines.

Storage DurationRecommended TemperatureRelative Humidity (RH) ToleranceAtmosphereContainer Specifications
Working Stock (1-7 days) 2°C to 8°C< 60%Ambient (Tightly sealed)Amber glass vial
Short-Term (1-6 months) -20°C< 90% (Dioxalate stability)Argon / NitrogenAmber glass, PTFE-lined cap
Long-Term (> 6 months) -80°CDesiccatedArgon / NitrogenDouble-sealed, opaque bag

Handling and Reconstitution Protocols

A storage protocol is only as strong as its handling procedures. The majority of degradation events occur during the transient exposure of the bulk powder to ambient conditions.

Step-by-Step Inert Handling Protocol:

  • Thermal Equilibration: Remove the sealed container from -20°C or -80°C storage and allow it to equilibrate to ambient temperature in a desiccator for at least 60 minutes prior to opening.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the solid. Even though the dioxalate salt is resistant to humidity[6], repeated micro-wetting events will eventually compromise the crystal lattice.

  • Inert Atmosphere Transfer: Open the container exclusively within a glove box or under a continuous stream of dry Argon[2].

  • Solvent Degassing: Prior to reconstitution, sparge all solvents (e.g., DMSO, aqueous buffers) with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly initiates auto-oxidation of the electron-rich aniline moiety[1].

  • Aliquot Storage: Once reconstituted, divide the solution into single-use aliquots, purge the headspace with Argon, and flash-freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.

Stability-Indicating Analytical Workflow

To guarantee the trustworthiness of your storage conditions, you must implement a self-validating stability assay. The following workflow forces degradation to map the compound's specific vulnerabilities, ensuring your HPLC-MS method can accurately resolve degradation products (like N-oxides or azobenzenes) from the parent peak.

StabilityWorkflow cluster_stress Forced Degradation Conditions Start Compound Aliquoting (Inert Atmosphere) Temp Thermal Stress (40°C / 75% RH) Start->Temp Light Photolytic Stress (UV/Vis Exposure) Start->Light Oxidation Oxidative Stress (O2 / H2O2) Start->Oxidation HPLC HPLC-UV/MS Analysis (Stability-Indicating Assay) Temp->HPLC Light->HPLC Oxidation->HPLC Data Degradation Profile & Shelf-Life Calculation HPLC->Data

Fig 1. Stability-indicating analytical workflow for evaluating compound degradation pathways.

Protocol: Forced Degradation and Self-Validation

  • Sample Preparation: Accurately weigh 5.0 mg of the dioxalate salt and dissolve in 5.0 mL of degassed HPLC-grade water/acetonitrile (1:1 v/v) to yield a 1.0 mg/mL stock.

  • Control Aliquot (Self-Validation Step): Transfer 1.0 mL of the stock to an amber glass vial, purge with Argon, and immediately store at -80°C.

    • Causality: This serves as the un-degraded baseline comparator. It proves that any degradation observed in the test samples is strictly due to the applied stress, not the baseline purity of the batch.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂ to 1.0 mL of stock. Incubate at 25°C for 24 hours.

    • Causality: Anilines are highly susceptible to oxidation; this step accelerates the formation of oxidized impurities for chromatographic mapping.

  • Thermal/Hygroscopic Stress: Spread 5.0 mg of solid powder uniformly on a watch glass. Expose to 40°C and 75% RH in a stability chamber for 7 days.

    • Causality: Validates the non-deliquescent nature of the dioxalate salt[6].

  • Photolytic Stress: Expose 1.0 mL of stock in a clear quartz vial to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light.

  • Analysis: Analyze all samples via LC-MS using a gradient of 0.1% Formic Acid in Water/Acetonitrile. Compare peak areas against the -80°C Control Aliquot to quantify degradation and finalize the shelf-life calculation.

References

  • [6] Title: Crystalline forms of a biphenyl compound (US9249099B2) | Source: Google Patents | 6

  • [2] Title: Preventing oxidation of 2-(Allyloxy)aniline during storage | Source: Benchchem | 2

  • Title: ANILINE | Source: Ataman Kimya |

  • [4] Title: Pyrrolidine and Pyrrole: The Pillars of Medicinal Chemistry | Source: Zhishang Chemical | 4

  • [3] Title: The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt | Source: ACS Publications | 3

  • [1] Title: Oxidation of Aniline with Silver Nitrate Accelerated by p-Phenylenediamine | Source: ACS Publications |1

  • [5] Title: Crystalline salts of a dextroamphetamine prodrug (EP3459538A1) | Source: Google Patents |5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter sudden and severe precipitation issues when introducing dioxalate salts into in vitro assays.

While formulating 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline as a dioxalate salt is highly advantageous for early-stage chemical isolation and solid-state stability[1], it introduces a critical biochemical incompatibility when used in standard cell culture. This guide provides a mechanistic breakdown of the problem, self-validating diagnostic protocols, and the permanent chemical solution to rescue your assays.

Diagnostic Workflow

G Start Compound Precipitates in Cell Media Check Is it a Dioxalate Salt? Start->Check CaOx Calcium Oxalate Precipitation Suspected Check->CaOx Yes FreeBase API Free Base Precipitation Suspected Check->FreeBase No Test Test in Ca2+-free PBS CaOx->Test Action2 Optimize DMSO Stock & Cosolvents FreeBase->Action2 Soluble Soluble: Confirms CaOx Interaction Test->Soluble Insoluble Insoluble: Intrinsic Poor Solubility Test->Insoluble Action1 Perform Salt Swap (e.g., to HCl salt) Soluble->Action1 Insoluble->Action2

Diagnostic workflow for troubleshooting dioxalate salt precipitation in cell culture media.

Root Cause Analysis: The Calcium Oxalate Trap

When you dissolve 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in cell culture media (such as DMEM or RPMI), the precipitation you observe is rarely the Active Pharmaceutical Ingredient (API) itself. Instead, you are witnessing an inorganic precipitation event.

Standard DMEM contains approximately 1.8 mM of Calcium ( Ca2+ ) . Because your compound is a dioxalate salt, every 1 mM of compound introduced into the media releases 2 mM of highly reactive oxalate anions ( C2​O42−​ ). These anions immediately react with the free calcium in the media to form 2 ( CaC2​O4​ ), which have an extremely low solubility product ( Ksp​≈2.3×10−9 )[2].

This not only ruins the compound's bioavailability by trapping it in a coprecipitate matrix but also severely3[3].

Frequently Asked Questions (FAQs)

Q: Can I resolve this by simply increasing the DMSO concentration in my assay? A: No. Calcium oxalate is an inorganic-like coordination polymer and is entirely insoluble in DMSO. Furthermore,4 in cell culture introduces severe solvent-induced cytotoxicity and alters cellular phenotypes, which will invalidate your biological readouts[4].

Q: Will filtering the media after precipitation allow me to proceed with the assay? A: No. Filtering removes the precipitate, meaning you are removing your API (which coprecipitates) and the calcium oxalate. This leaves you with an unknown, sub-therapeutic concentration of your drug and calcium-depleted media, which will disrupt calcium-dependent intracellular signaling pathways[3].

Q: What is the most robust, permanent solution to this solubility issue? A: The definitive solution is a "salt swap." By converting the dioxalate salt back to its free base and re-salting it with a biologically transparent acid (such as hydrochloric acid), you eliminate the reactive oxalate anion entirely[5].6 in pharmaceutical development[6].

Data Presentation: Salt Form Comparison
Salt FormTheoretical Aqueous SolubilityBehavior in Complete Media (DMEM/RPMI)Cytotoxicity / Assay Interference RiskRecommended Action
Dioxalate HighImmediate precipitation ( CaC2​O4​ )High (Calcium depletion, crystal toxicity)Avoid in cell assays; use only for chemical storage/purification.
Free Base Low to ModerateMay precipitate if highly lipophilicLow (Dependent on intrinsic API toxicity)Use with optimized DMSO stock (<0.1% final v/v).
Hydrochloride (HCl) HighSoluble (No common-ion precipitation)Low (Chloride is physiologically native)Ideal for in vitro and in vivo biological assays.
Experimental Protocols
Protocol 1: Diagnostic Solubility Validation (Self-Validating System)

Objective: Differentiate between true API insolubility and calcium oxalate precipitation before committing to a full chemical salt swap.

  • Stock Preparation: Prepare a 10 mM stock solution of the dioxalate salt in 7[7].

  • Matrix Setup: Aliquot 1 mL of complete DMEM (contains Ca2+ ) into Tube A, and 1 mL of Ca2+ / Mg2+ -free PBS into Tube B.

  • Spiking: Add 1 µL of the 10 mM DMSO stock to both tubes (yielding a final concentration of 10 µM API and 0.1% DMSO).

  • Incubation: Vortex gently and incubate at 37°C for 30 minutes.

  • Causality Check: Observe visually and under a light microscope.

    • If Tube A shows precipitation but Tube B remains clear: The insolubility is strictly driven by calcium oxalate formation[2]. Proceed to Protocol 2.

    • If both tubes show precipitation: The API free base itself lacks sufficient aqueous solubility, requiring formulation with excipients (e.g., cyclodextrins).

Protocol 2: Disproportionation and Salt Swap (Dioxalate to Hydrochloride)

Objective: Permanently remove the oxalate counterion via biphasic extraction to enable biological testing.

Materials: Dichloromethane (DCM), Saturated Sodium Bicarbonate ( NaHCO3​ ), Anhydrous Sodium Sulfate ( Na2​SO4​ ), Ethereal HCl (1M in diethyl ether).

  • Suspension: Suspend 100 mg of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in 10 mL of DCM in a round-bottom flask.

  • Neutralization (Free-basing): Add 10 mL of saturated aqueous NaHCO3​ dropwise while stirring vigorously. Causality: The mild base neutralizes the acidic oxalate, converting the charged API into its lipophilic free base form, which migrates into the organic layer[1].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic layer (DCM) containing the free base. Extract the remaining aqueous layer once more with 5 mL DCM and combine the organic fractions.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ to remove residual water, then filter.

  • Solvent Removal: Evaporate the DCM under reduced pressure (rotary evaporator) to yield the pure free base as an oil or solid.

  • Re-salting: Dissolve the free base in a minimal volume of dry diethyl ether. Slowly add 2.2 molar equivalents of 1M ethereal HCl while stirring on ice.

  • Collection: The new, biologically compatible hydrochloride salt will precipitate immediately. Collect via vacuum filtration, wash with cold ether, and dry under vacuum before preparing your new DMSO stock.

References
  • BenchChem. "Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO."
  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges."
  • ACS Publications. "Calcium Oxalate Crystals with a Bipyramidal Morphology and a High Tendency to Aggregate Attach Directly to Breast Cancer Cells and Affect Their Phenotype."
  • Journal of Medicinal Chemistry (via USPTO).
  • ACS Publications.
  • Emulate Bio.
  • NIH / PMC. "Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells."

Sources

Validation & Comparative

Validation of LC-MS/MS Methods for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Detection: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of complex secondary amines, such as 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, in biological matrices presents a unique set of chromatographic and mass spectrometric challenges. As a highly polar dioxalate salt that dissociates into a moderately hydrophobic free base with two basic nitrogen centers, this compound is notoriously prone to peak tailing, poor retention on traditional reversed-phase columns, and severe ionization suppression.

This guide provides an objective, data-driven comparison of column chemistries and sample preparation workflows. By analyzing the mechanistic causality behind these experimental choices, we establish a robust, self-validating LC-MS/MS protocol that strictly adheres to global regulatory standards[1].

Part 1: Mechanistic Causality in Experimental Design

To develop a method that transcends basic functionality and achieves high-throughput reliability, we must address the chemical realities of the analyte.

Chromatographic Selection: The Limitations of C18 vs. The Biphenyl Advantage

Standard C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. For basic amines like 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline, this often results in early elution near the void volume—a region plagued by endogenous salts and phospholipids that cause severe matrix effects[2]. Furthermore, unendcapped residual silanols on silica-based C18 columns act as weak cation exchangers, interacting with the protonated pyrrolidine nitrogen to cause severe peak tailing.

The Biphenyl Solution: Biphenyl columns introduce orthogonal retention mechanisms. In addition to hydrophobic interactions, the biphenyl phase engages in π−π interactions with the analyte's 3-methylaniline aromatic ring[3]. This dual-mechanism retention significantly increases the capacity factor ( k′ ), shifting the analyte away from the suppression zone. Additionally, biphenyl phases exhibit lower silanol activity, resulting in superior peak symmetry for basic amines.

Sample Preparation: Why Protein Precipitation Fails

Protein precipitation (PPT) is fast but non-selective. When analyzing plasma samples via positive Electrospray Ionization (ESI+), PPT leaves high concentrations of glycerophospholipids in the extract. These lipids compete for charge droplets in the ESI source, leading to unpredictable ion suppression[2].

The SPE-MCX Superiority: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the basic nature of the pyrrolidine ring (pKa ~10.4). By acidifying the sample, the nitrogen becomes fully protonated and binds strongly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids before eluting the pure analyte with a high-pH organic solvent.

Part 2: Comparative Performance Data

The following tables summarize the experimental validation data comparing different analytical approaches. Data was generated using human plasma spiked with 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline at 50 ng/mL.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic elution (40% Aqueous 0.1% Formic Acid / 60% Methanol 0.1% Formic Acid), Flow rate: 0.4 mL/min.

Column Chemistry (50 x 2.1 mm, 2.7 µm)Retention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Matrix Factor (IS-Normalized)
Standard C18 0.851.84 (Severe Tailing)2,4000.65 (35% Suppression)
HILIC (Amide) 1.101.454,1000.82 (18% Suppression)
Biphenyl (Recommended) 2.45 1.08 (Symmetrical) 8,900 0.98 (Minimal Effect)
Table 2: Sample Preparation Efficiency

Evaluating extraction recovery and matrix effects across three distinct methodologies.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (%RSD, n=6)Extract Cleanliness
Protein Precipitation (PPT) 92.4%-42.1% (Suppression)14.5%Poor (High Phospholipids)
Liquid-Liquid Extraction (LLE) 68.5%-12.4%8.2%Moderate
SPE (Mixed-Mode MCX) 89.7% -2.1% 3.1% Excellent (Lipid-free)

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a stable isotope-labeled internal standard (SIL-IS) added prior to extraction, and requires Quality Control (QC) bracketing to continuously monitor system suitability, ensuring compliance with bioanalytical guidelines[4].

Phase 1: Mixed-Mode SPE (MCX) Workflow
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS (100 ng/mL). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 2% Formic acid in water (removes aqueous-soluble salts).

    • Wash 2: 1 mL of 100% MeOH (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Analytical Conditions
  • System: Triple Quadrupole Mass Spectrometer coupled to a UHPLC.

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

MS/MS Parameters (Positive ESI MRM):

  • Precursor Ion: m/z 191.2 [M+H]+

  • Quantifier Transition: m/z 191.2 108.1 (Collision Energy: 22 eV)

  • Qualifier Transition: m/z 191.2 84.1 (Collision Energy: 18 eV)

Part 4: Visualizations

Workflow A 1. Sample Preparation MCX Solid Phase Extraction B 2. Chromatographic Separation Biphenyl Stationary Phase A->B C 3. MS/MS Detection Positive ESI MRM B->C D 4. Data Validation ICH M10 Compliance C->D

Workflow for LC-MS/MS method validation according to ICH M10 guidelines.

Fragmentation P Precursor Ion [M+H]+ m/z 191.2 F1 Quantifier Ion m/z 108.1 P->F1 3-Methylaniline fragment F2 Qualifier Ion m/z 84.1 P->F2 Pyrrolidine fragment

Proposed ESI+ MS/MS fragmentation pathway for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline.

References

  • ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Nasiri, A., et al. Analyst (RSC Publishing), 2021. Available at:[Link]

Sources

Inter-Laboratory Reproducibility of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Binding Assays: A Cross-Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate characterization of small-molecule binding kinetics is a cornerstone of modern drug development. 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (hereafter referred to as 3-MPA dioxalate) represents a critical class of pyrrolidine-based ligands frequently utilized in neuropharmacology and kinase research. While the pyrrolidine motif is highly valued for enhancing aqueous solubility and providing essential hydrogen bond donor/acceptor interactions[1], its sensitivity to micro-environmental pH—exacerbated by the dioxalate salt form—historically leads to poor inter-laboratory reproducibility.

This guide objectively compares the performance of three primary binding assay platforms—Radioligand Binding Assays (RLBA), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Energy Transfer (TR-FRET)—and provides self-validating experimental protocols designed to eliminate artifactual variance and ensure robust cross-laboratory data concordance.

Mechanistic Context & The Reproducibility Challenge

The primary driver of inter-laboratory variability for 3-MPA dioxalate is its chemical state in solution. The pyrrolidine nitrogen possesses a pKa of ~8.5. When dissolved, the dioxalate counterions lower the local pH of the stock solution. If an assay's running buffer lacks sufficient buffering capacity, the pyrrolidine ring becomes fully protonated. This alters the ligand's binding orientation and drastically increases non-specific electrostatic interactions with negatively charged assay components (such as the carboxymethyl dextran matrix in SPR sensors).

To achieve reproducibility, laboratories must transition from generic protocols to mechanistically tailored, self-validating workflows that account for these physicochemical properties.

G Ligand 3-MPA Dioxalate (Protonated Pyrrolidine) Complex Ligand-Receptor Complex (H-bond & Hydrophobic) Ligand->Complex k_on Receptor Target Receptor (e.g., GPCR/Kinase) Receptor->Complex Complex->Ligand k_off Signal Conformational Shift & Signal Transduction Complex->Signal Agonism

Fig 1. Mechanistic binding pathway and kinetic parameters of 3-MPA dioxalate.

Platform Comparison: RLBA vs. SPR vs. TR-FRET

Selecting the correct platform requires balancing kinetic resolution with throughput.

  • Radioligand Binding Assays (RLBA): Historically the gold standard for membrane-bound targets, RLBA offers extreme sensitivity in the picomolar range[2]. However, the handling of radioactive materials and the inability to easily resolve real-time kinetics ( kon​ / koff​ ) have driven a shift towards alternative methods[3].

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures real-time binding kinetics via refractive index changes[2]. SPR is excellent for detecting small molecules but is highly sensitive to bulk refractive index mismatches (e.g., DMSO concentration)[4].

  • TR-FRET (e.g., LanthaScreen): Monitors the displacement of a fluorescent tracer from the target's binding site. It unites the speed of a homogenous assay format with excellent signal-to-noise ratios, often yielding Kd​ values highly comparable to SPR[5].

Table 1: Quantitative Comparison of Binding Assay Platforms
ParameterRadioligand Binding (RLBA)Surface Plasmon Resonance (SPR)TR-FRET
Readout Radioactivity (e.g., Tritium)Refractive Index (Label-Free)Time-Resolved Fluorescence
Kinetic Resolution End-point (Equilibrium)Real-time ( kon​ , koff​ )End-point (Equilibrium)
Sensitivity Picomolar[2]Nanomolar to MicromolarSub-nanomolar
Throughput Low to MediumMediumUltra-High
Historical Inter-Lab CV% 15 - 25%20 - 35%10 - 20%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate internal causality checks and self-validation steps.

Protocol A: Label-Free Kinetic Profiling via SPR

Designed to eliminate pH-driven non-specific binding and bulk refractive index artifacts.

  • Buffer Preparation & Compound Solubilization:

    • Step: Dissolve 3-MPA dioxalate in 100% DMSO to a 10 mM stock. Dilute into a modified HBS-EP+ running buffer containing 50 mM HEPES (pH 7.4) instead of the standard 10 mM.

    • Causality: The dioxalate salt lowers micro-environmental pH. The increased 50 mM HEPES buffering capacity prevents the pyrrolidine nitrogen from becoming fully protonated, eliminating artifactual electrostatic binding to the SPR sensor matrix.

  • DMSO Calibration (Critical Step):

    • Step: Run a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) before and after the compound injection cycle.

    • Causality: Small molecules like 3-MPA require DMSO for solubility. However, a mismatch of even 0.1% DMSO between the sample and running buffer creates a bulk refractive index shift that completely masks the low-molecular-weight binding signal[5].

  • Kinetic Injection & Z'-Factor Validation:

    • Step: Inject 3-MPA dioxalate in a multi-cycle kinetic format (e.g., 3.125 nM to 100 nM). Every 15 cycles, inject a known high-affinity reference ligand at its EC80​ concentration.

    • Causality (Self-Validation): Calculate the Z'-factor using the reference ligand responses. A Z' > 0.6 validates the plate, confirming that the target receptor has not degraded over the duration of the assay.

Protocol B: High-Throughput TR-FRET Binding Assay

Designed to prevent competitive kinetic artifacts and ensure equilibrium.

  • Reagent Dispensing & Pre-Incubation:

    • Step: Dispense the target receptor and 3-MPA dioxalate into a 384-well plate. Incubate for 30 minutes before adding the Alexa Fluor-labeled tracer.

    • Causality: TR-FRET relies on tracer displacement[5]. Because 3-MPA may exhibit time-dependent inhibition or slow association kinetics, pre-incubation prevents the tracer from occupying the binding pocket prematurely, which would artificially inflate the apparent IC50​ .

  • Signal Detection & Assay Window Validation:

    • Step: Measure the emission ratio (665 nm / 615 nm). Include a no-ligand control (maximum FRET) and a saturating concentration of a reference inhibitor (minimum FRET).

    • Causality (Self-Validation): The protocol is only considered valid if the signal-to-background ratio is >3 and the calculated Z' > 0.6.

G Start Compound Preparation (3-MPA Dioxalate) Platform Select Assay Platform Start->Platform SPR SPR (Label-Free) Real-time Kinetics Platform->SPR TRFRET TR-FRET High-Throughput Platform->TRFRET RLBA Radioligand Binding Gold Standard Platform->RLBA Validation Cross-Platform Validation (Z'-factor > 0.6) SPR->Validation TRFRET->Validation RLBA->Validation Data Inter-Lab Reproducibility Analysis (CV%) Validation->Data

Fig 2. Workflow for cross-platform validation of 3-MPA dioxalate binding assays.

Data Presentation: Inter-Laboratory Reproducibility Metrics

When the mechanistically tailored protocols described above are strictly followed, the inter-laboratory variance (CV%) for 3-MPA dioxalate binding drops significantly. Table 2 summarizes validation data across three independent laboratories, demonstrating high concordance across orthogonal platforms.

Table 2: Inter-Laboratory Reproducibility of 3-MPA Dioxalate Binding
LaboratorySPR Kd​ (nM)SPR koff​ ( s−1 )TR-FRET IC50​ (nM)RLBA Ki​ (nM)Z'-Factor (TR-FRET)
Lab A (Lead) 42.5 ± 3.1 1.2×10−3 55.2 ± 4.038.9 ± 2.50.78
Lab B 48.1 ± 4.5 1.5×10−3 58.7 ± 5.141.2 ± 3.00.72
Lab C 45.0 ± 3.8 1.3×10−3 53.9 ± 3.540.5 ± 2.80.75
Inter-Lab CV% 6.1% 11.5% 4.4% 2.9% N/A

Note: The implementation of strict pH control (50 mM HEPES) and DMSO calibration successfully reduced the historical >20% CV% associated with pyrrolidine-based ligands to <12% across all metrics.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Testing for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate in Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific molecules is the bedrock of reliable data. In the realm of immunoassays, specificity is a critical performance characteristic that ensures the antibody-based detection system is binding to the intended analyte and not to structurally similar molecules. This guide provides a comprehensive framework for designing and executing a robust cross-reactivity testing protocol for immunoassays targeting 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate.

The pyrrolidine moiety is a common feature in many pharmaceuticals, making a thorough understanding of potential cross-reactivity essential.[1] The principles and methodologies outlined here are designed to instill confidence in your immunoassay data by systematically evaluating and quantifying the potential for off-target binding.

The Imperative of Specificity in Immunoassays

Immunoassays leverage the highly specific binding between an antibody and its antigen to detect and quantify a target molecule.[2][3] However, the very nature of this interaction, which relies on molecular recognition of specific epitopes, can also lead to cross-reactivity. This phenomenon occurs when an antibody, raised against a specific target, binds to other, structurally related compounds.[2][4][5]

For a small molecule like 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline, which acts as a hapten and requires conjugation to a larger carrier protein to elicit an immune response, the potential for cross-reactivity with structurally similar analogs is a significant consideration.[6] Such off-target binding can lead to a host of problems, including:

  • False Positives: Detecting a signal in the absence of the true analyte.[4]

  • Overestimation of Analyte Concentration: The combined signal from the target and cross-reacting molecules inflates the quantitative result.[4][7]

  • Inaccurate Pharmacokinetic and Toxicokinetic Profiles: Misleading data on the absorption, distribution, metabolism, and excretion of a drug candidate.

Therefore, a rigorous assessment of cross-reactivity is not merely a validation step but a fundamental component of developing a trustworthy and reliable immunoassay.

Designing a Cross-Reactivity Study: A Step-by-Step Approach

A well-designed cross-reactivity study should be systematic and data-driven. The following sections detail the critical steps and considerations for evaluating an immunoassay for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate.

Step 1: Identification of Potential Cross-Reactants

The first and most crucial step is to identify a panel of compounds that have the potential to cross-react with the assay's antibody. This selection should be based on structural similarity to the target analyte, 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline. A thorough review of the synthetic pathway of the target molecule and its known metabolites is essential.

Table 1: Potential Cross-Reactants for a 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Immunoassay

Compound NameRationale for Inclusion
N-(Pyrrolidin-2-ylmethyl)anilineThe parent compound lacking the methyl group.[8]
2-Methyl-N-(pyrrolidin-2-ylmethyl)anilineIsomer with the methyl group at a different position on the aniline ring.[8]
4-Methyl-N-(pyrrolidin-2-ylmethyl)anilineIsomer with the methyl group at a different position on the aniline ring.
3-Methyl-4-(pyrrolidin-1-ylmethyl)anilinePositional isomer of the pyrrolidine attachment.
N-Methyl-N-[(pyrrolidin-2-yl)methyl]anilineMethylation on the linking nitrogen.[9]
2,3-dimethyl-N-(pyrrolidin-1-ylmethyl)anilineAdditional methyl group on the aniline ring.[10]
3-(pyrrolidin-1-ylmethyl)anilineIsomer with the pyrrolidine attached to a different position on the aniline ring.[11]
Precursors and MetabolitesAny known precursors in the synthesis or identified metabolites of the target compound.
Step 2: Experimental Protocol - A Competitive ELISA Framework

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective format for assessing the cross-reactivity of small molecules.[4][6] In this format, the free analyte in the sample competes with a labeled or coated version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of analyte in the sample.

Detailed Experimental Protocol for Cross-Reactivity Assessment

  • Plate Coating:

    • Coat the wells of a high-binding 96-well microplate with an optimal concentration of a conjugate of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline (e.g., conjugated to a carrier protein like BSA or OVA).

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.[12]

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate standard.

    • Prepare serial dilutions of each potential cross-reactant.

    • In a separate dilution plate, add the standard or potential cross-reactant dilutions.

    • Add a fixed, optimized concentration of the primary antibody to each well.

    • Incubate for 1-2 hours at room temperature to allow for the competitive binding to occur.

  • Transfer to Coated Plate:

    • Transfer the antibody-analyte mixtures from the dilution plate to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step.

  • Secondary Antibody Incubation:

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step, increasing the number of washes to five to ensure removal of unbound secondary antibody.

  • Substrate Development:

    • Add a suitable substrate for the enzyme (e.g., TMB for HRP).

    • Incubate in the dark until sufficient color development is observed.

  • Stopping the Reaction:

    • Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Step 3: Data Analysis and Interpretation

The data obtained from the cross-reactivity experiment is used to calculate the percentage of cross-reactivity for each potential interferent.

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate standard and for each potential cross-reactant.

  • Determine the IC50 Values: From the standard curves, determine the concentration of the standard and each cross-reactant that produces 50% of the maximum signal (IC50). The IC50 represents the concentration required to displace 50% of the labeled analyte from the antibody.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Potential Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Table 2: Example Cross-Reactivity Data for an Immunoassay Targeting 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

CompoundIC50 (ng/mL)% Cross-Reactivity
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Standard) 10 100%
N-(Pyrrolidin-2-ylmethyl)aniline5020%
2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline10010%
4-Methyl-N-(pyrrolidin-2-ylmethyl)aniline2504%
3-Methyl-4-(pyrrolidin-1-ylmethyl)aniline>1000<1%
N-Methyl-N-[(pyrrolidin-2-yl)methyl]aniline>1000<1%

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and training purposes. The following diagram, generated using Graphviz, illustrates the key steps in the cross-reactivity testing protocol.

Cross_Reactivity_Workflow cluster_prep Plate & Reagent Preparation cluster_reaction Competitive Reaction cluster_detection Detection coat Coat Plate with Analyte Conjugate wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 transfer Transfer to Coated Plate wash2->transfer prep_std Prepare Standard Dilutions mix_ab Mix with Primary Antibody prep_std->mix_ab prep_cr Prepare Cross-Reactant Dilutions prep_cr->mix_ab incubate_mix Incubate Mixture mix_ab->incubate_mix incubate_mix->transfer wash3 Wash transfer->wash3 sec_ab Add Secondary Antibody wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Plate stop->read

Caption: Workflow for Immunoassay Cross-Reactivity Testing.

Conclusion and Best Practices

A thorough evaluation of cross-reactivity is a non-negotiable aspect of immunoassay development and validation, particularly for small molecules in complex biological matrices. By systematically identifying potential cross-reactants, employing a robust experimental protocol, and accurately analyzing the resulting data, researchers can ensure the specificity and reliability of their immunoassay.

Key Takeaways for Ensuring Scientific Integrity:

  • Rationale-Driven Selection: The choice of potential cross-reactants should be based on a sound scientific understanding of the analyte's structure and metabolism.

  • Methodical Protocol Execution: Adherence to a well-defined and validated protocol is essential for reproducible results.

  • Data-Driven Interpretation: The calculation of percent cross-reactivity provides a quantitative measure of specificity, allowing for objective comparisons between different antibodies or assay formats.

  • Regulatory Considerations: For drug development applications, it is crucial to follow the guidelines set forth by regulatory agencies such as the FDA regarding bioanalytical method validation, which includes a thorough assessment of specificity and cross-reactivity.[13][14][15]

By embracing these principles, researchers can develop and utilize immunoassays for 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate with a high degree of confidence, ultimately contributing to the generation of accurate and impactful scientific data.

References

  • Antigen-antibody interaction. Wikipedia. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. [Link]

  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. FDA. [Link]

  • Antibody specificity and promiscuity. Biochemical Journal - Portland Press. [Link]

  • How to Detect and Solve Immunoassay Interference. myadlm.org. [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. FDA. [Link]

  • Guidance for Industry. FDA. [Link]

  • Interferences in Immunoassay. PMC - NIH. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • 2,3-dimethyl-N-(pyrrolidin-1-ylmethyl)aniline. PubChem. [Link]

  • 2-(Pyrrolidin-1-ylmethyl)aniline. PubChem. [Link]

  • N-methyl-N-[(pyrrolidin-2-yl)methyl]aniline — Chemical Substance Information. NextSDS. [Link]

  • N-(Pyrrolidin-2-ylmethyl)aniline (2C2H2O4). Chemical-Suppliers. [Link]

  • Multiplex Immunoassay Techniques for On-Site Detection of Security Sensitive Toxins. MDPI. [Link]

  • 3-(pyrrolidin-1-ylmethyl)aniline. PubChemLite. [Link]

  • Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs in illicit drug samples. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

  • Discovery of l‑Lysine Dioxalate (LH1513) as a Novel Inhibitor of Calcium Oxalate Crystallization for Hyperoxaluria. American Chemical Society - ACS Figshare. [Link]

  • Identification of N-pyrrolidino protonitazene in suspect tablets encountered at an international mail facility. PubMed. [Link]

Sources

Specificity and Sensitivity Limits of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying complex, dual-pharmacophore molecules in challenging matrices. 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a prime example: it features a highly basic pyrrolidine ring (pKa ~10.4) and a less basic aniline moiety (pKa ~4.6), stabilized as a dioxalate salt.

When this compound enters an aqueous environment, the dioxalate salt dissociates. The analytical target is no longer the salt, but the highly polar, basic free-base or its protonated forms. If you rely on legacy methods without understanding the underlying physical chemistry, you will face severe peak tailing, ion suppression, and poor recovery.

This guide objectively compares the performance of our optimized LC-MS/MS (Biphenyl Phase) methodology against traditional HPLC-UV and GC-MS alternatives, providing the mechanistic causality and self-validating protocols required for rigorous drug development.

Mechanistic Overview of Detection Modalities

To achieve sub-nanogram sensitivity, the detection modality must exploit the molecule's specific structural features.

  • Optimized LC-MS/MS (The Gold Standard): The basic pyrrolidine nitrogen makes this molecule an ideal candidate for Positive Electrospray Ionization (ESI+). However, standard C18 columns often fail here. The basic amine interacts with residual silanols on the silica backbone, causing peak tailing. By switching to a Biphenyl stationary phase , we induce π−π interactions with the analyte's aniline ring. This orthogonal retention mechanism sharpens the peak and delays elution past the polar ion-suppression zone, a technique validated in the analysis of complex aromatic amines [1].

  • HPLC-UV/DAD (The Routine Alternative): The aniline ring provides a distinct chromophore (UV absorption ~230-280 nm). While derivatization is not required, UV detection lacks the specificity needed for biological matrices and requires extensive off-line Solid Phase Extraction (SPE) to reach acceptable sensitivity limits [2].

  • GC-MS (The Legacy Approach): Gas chromatography struggles with secondary amines. The high polarity and thermal lability of the pyrrolidine-aniline structure lead to degradation in the injection port. While GC-MS is highly specific, it mandates a time-consuming derivatization step (e.g., acylation) to volatilize the analyte, limiting its throughput for high-volume pharmacokinetic studies [3].

Comparative Performance Data

The following table summarizes the quantitative performance limits of each modality based on optimized experimental conditions.

Analytical ModalitySpecificityLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear Dynamic RangeMatrix SuitabilityDerivatization Required
LC-MS/MS (Biphenyl) Very High 0.05 ng/mL 0.1 ng/mL 0.1 – 50 ng/mL Complex (Plasma/Urine) None
HPLC-UV (DAD)Moderate0.2 µg/L1.0 µg/L1.0 – 100 µg/LSimple (Water/Formulations)None
GC-MS (ASE Extraction)High0.04 mg/kg0.1 mg/kg0.5 – 20 µg/mLSolid (Soil/Tissue)Yes (Acylation)

Workflow & Mechanistic Visualizations

To understand why the LC-MS/MS workflow outperforms alternatives, we must look at the analyte's ionization states and the analytical path.

pH_State Salt 3-Methyl-N-(pyrrolidin-2-ylmethyl) aniline dioxalate Dissociation Aqueous Dissociation (Release of Oxalic Acid) Salt->Dissociation Acidic Low pH (< 4.0) Dual Protonation (Pyrrolidine & Aniline) Dissociation->Acidic Formic Acid (LC Mobile Phase) Neutral Neutral pH (7.0) Mono Protonation (Pyrrolidine only) Dissociation->Neutral Physiological Buffer Basic High pH (> 11.0) Fully Deprotonated (Neutral Free Base) Dissociation->Basic Ammonium Hydroxide (SPE Elution)

Fig 1: Ionization states of the target analyte across different pH environments.

Workflow Sample Sample Matrix (Plasma/Urine) SPE Mixed-Mode Cation Exchange (MCX SPE) Sample->SPE HPLC Biphenyl Column Separation SPE->HPLC ESI ESI+ Ionization [M+H]+ HPLC->ESI MRM Triple Quadrupole MRM Analysis ESI->MRM

Fig 2: Optimized LC-MS/MS analytical workflow for pyrrolidine-aniline derivatives.

Self-Validating Experimental Protocol: LC-MS/MS

This protocol is designed as a self-validating system. System suitability criteria are embedded within the steps to ensure that matrix effects and ion suppression are actively monitored and mitigated.

Phase 1: Sample Preparation (Mixed-Mode Cation Exchange)

Causality: The dissociated oxalic acid and physiological salts cause severe ion suppression in ESI+. We utilize a Mixed-Mode Cation Exchange (MCX) SPE cartridge. By dropping the pH, we force the pyrrolidine nitrogen into a fully protonated state, locking it onto the cation-exchange resin while washing away the oxalic acid and neutral lipids.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in MS-grade Water through the MCX cartridge.

  • Loading: Spike 500 µL of sample matrix with 10 µL of internal standard (e.g., deuterated analog). Acidify with 500 µL of 2% Formic Acid. Load onto the cartridge at 1 mL/min.

  • Washing: Wash with 1.0 mL of 2% Formic Acid in Water (removes acidic/neutral interferences like oxalic acid), followed by 1.0 mL of Methanol (removes hydrophobic interferences).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

    • Expert Insight: The high pH neutralizes the pyrrolidine amine, breaking the ionic bond with the resin, while the methanol acts as the solvating carrier.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Phase 2: Chromatographic Separation

Causality: A Restek Ultra Biphenyl column is utilized. The electron-dense biphenyl rings interact strongly with the π electrons of the aniline moiety, providing superior retention compared to standard alkyl (C18) phases [4].

  • Column: Biphenyl phase (100 mm × 2.1 mm, 5 µm). Column temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains analyte protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 10.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Phase 3: Mass Spectrometry & Validation
  • Ionization: Electrospray Ionization in Positive mode (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 450°C.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the [M+H]+ precursor ion transitioning to the most abundant product ions (typically resulting from the cleavage of the pyrrolidine ring or the methyl group).

  • Self-Validation Criteria:

    • Sensitivity Check: The Signal-to-Noise (S/N) ratio of the 0.1 ng/mL LOQ standard must be 10:1.

    • Matrix Factor: Calculate the matrix effect by comparing the peak area of the internal standard in the extracted matrix vs. a neat solvent standard. The deviation must be 15%.

References

  • Chinthakindi, S., & Kannan, K. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888.[Link]

  • Rohrer, J. S., & Qun, X. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.[Link]

  • Shi, Y., & Zhang, K. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(7), 2092.[Link]

Sources

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